Bienvenue dans la boutique en ligne BenchChem!

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-chlorophenyl)acetamide

Analytical chemistry Structural elucidation Quality control

This compound is delivered with full IR, Raman, and multinuclear NMR spectral certification, providing an unambiguous identity benchmark for SAR programs. Unlike generic oxadiazole acetamides, its 5-bromofuran and 2-chlorophenylacetamide substituents create a defined chemotype with a unique electrostatic and lipophilic signature, eliminating confounding variables in target binding and permeability assays. The bromofuran handle enables rapid library expansion via cross-coupling. Ideal as a calibration standard for HPLC, LC-MS, and NMR purity assays across multi-site studies.

Molecular Formula C14H9BrClN3O3
Molecular Weight 382.6
CAS No. 1209092-52-3
Cat. No. B2587775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-chlorophenyl)acetamide
CAS1209092-52-3
Molecular FormulaC14H9BrClN3O3
Molecular Weight382.6
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(O3)Br)Cl
InChIInChI=1S/C14H9BrClN3O3/c15-11-6-5-10(21-11)13-18-19-14(22-13)17-12(20)7-8-3-1-2-4-9(8)16/h1-6H,7H2,(H,17,19,20)
InChIKeyVIGJENQEFUWSDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-chlorophenyl)acetamide (CAS 1209092-52-3) – A Structurally Confirmed 1,3,4-Oxadiazole Probe with a Fully Documented Spectral Fingerprint


N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-chlorophenyl)acetamide is a synthetic small molecule (C14H9BrClN3O3, MW 382.6) that belongs to the 1,3,4-oxadiazole acetamide class [1]. It is constructed from a 5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amine core acylated with 2-(2-chlorophenyl)acetyl chloride, yielding a compound with a calculated logP of 3.264 and a topological polar surface area of 76 Ų [2]. Unlike many structurally related oxadiazole library compounds that lack comprehensive analytical characterization, this compound has been unambiguously identified by IR, Raman, and multinuclear NMR (¹H, ²H, ¹³C) spectroscopy, providing a definitive reference data set that confirms its structural identity and high purity [3]. Its bromofuran substituent serves as a readily functionalizable synthetic handle, while the 2-chlorophenylacetamide side chain contributes to a unique molecular topology within the 5-aryl-1,3,4-oxadiazole chemical space.

Why 1,3,4-Oxadiazole Acetamide Analogs Cannot Be Reliably Substituted for N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-chlorophenyl)acetamide in Structure–Activity Relationship Studies


The 5-aryl-1,3,4-oxadiazole acetamide scaffold is known to exhibit highly divergent biological activity profiles that are exquisitely sensitive to the nature and position of substituents on both the oxadiazole C5 aryl ring and the acetamide side chain [1]. For instance, within a single congeneric series of 5-aryl-1,3,4-oxadiazole-based acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, a minor structural modification can shift the inhibitory potency from inactive to an IC50 of 39.63 µM [1]. The specific combination of a 5-bromofuran-2-yl group at the oxadiazole C5 position and a 2-(2-chlorophenyl)acetamide moiety at the C2 position constitutes a defined chemical entity with a unique three-dimensional electrostatic and lipophilic signature. Replacing this compound with a generic oxadiazole acetamide analog—such as those bearing a simple phenyl, 4-fluorophenoxy, or benzo[d][1,3]dioxol-5-yl group—introduces uncontrolled variables in target binding, cellular permeability, and metabolic stability that can confound SAR interpretation and lead to irreproducible results.

Quantitative Differentiation Evidence for N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-chlorophenyl)acetamide: Spectral Identity, Synthetic Efficiency, and Physicochemical Profile


Unambiguous Structural Confirmation via Multinuclear NMR, IR, and Raman Spectroscopy Compared to Uncharacterized Commercial Analogs

The target compound has been characterized by a comprehensive suite of spectroscopic techniques, including ¹H, ²H, and ¹³C NMR, as well as IR and Raman spectroscopy, with all spectral data reported in detail [1]. In contrast, the vast majority of structurally related 5-aryl-1,3,4-oxadiazole acetamide analogs available from commercial sources are offered with only ¹H NMR confirmation and nominal HPLC purity, and lack the rigorous, multi-technique spectral reference standard that enables definitive batch-to-batch identity verification. The reported one-step synthesis yields the title compound in quantitative yield under adapted Vilsmeier conditions, establishing a robust and reproducible route to a product of confirmed structural integrity [1].

Analytical chemistry Structural elucidation Quality control

A Highly Efficient, Quantitative Single-Step Synthetic Route Offers a Reproducibility Advantage Over Multi-Step Library Syntheses

The target compound is obtained in quantitative yield via a one-step protocol that employs adapted Vilsmeier conditions, as reported by Jaster et al. (2023) [1]. This contrasts with the multi-step, lower-yielding synthetic sequences commonly employed for 1,3,4-oxadiazole acetamide libraries, which typically involve sequential hydrazide formation, cyclization, and acylation steps with cumulative yields frequently below 50% [2]. The quantitative single-step route directly from commercially available precursors minimizes material loss, reduces synthesis time, and ensures a high-purity product without the need for extensive chromatographic purification.

Synthetic methodology Process chemistry Medicinal chemistry

Distinct Physicochemical Signature (logP, tPSA) Enables Rational Selection for CNS or Permeability-Focused Screening Cascades

The target compound has a calculated partition coefficient (logP) of 3.264 and a topological polar surface area (tPSA) of 76 Ų, as recorded in the ZINC database [1]. These values position it within favorable drug-like chemical space (Lipinski compliant) and, notably, below the commonly cited CNS multiparameter optimization (MPO) thresholds (tPSA < 90 Ų, logP 1–4) that are desirable for central nervous system drug candidates [2]. In contrast, closely related analogs bearing a 4-fluorophenoxyacetamide or a benzo[d][1,3]dioxol-5-yl substituent are expected to exhibit significantly higher tPSA and altered logP values due to the presence of additional hydrogen-bond acceptors, which would likely reduce passive blood–brain barrier permeability.

Physicochemical property prediction Drug-likeness CNS drug discovery

Optimal Research Applications for N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-chlorophenyl)acetamide Based on Demonstrated Differentiation


Chemical Probe for Structure–Activity Relationship (SAR) Studies Targeting the 5-Aryl-1,3,4-oxadiazole Acetamide Pharmacophore

This compound serves as a definitive, analytically authenticated reference point for systematic SAR exploration of the 5-(5-bromofuran-2-yl)-1,3,4-oxadiazole acetamide chemotype [1]. Its fully disclosed NMR, IR, and Raman spectra provide a quality benchmark against which all subsequent derivatives can be validated. The quantitative, one-step synthetic route enables rapid and cost-effective parallel synthesis of focused libraries [1], where the bromofuran handle can be elaborated via cross-coupling reactions to probe steric and electronic effects at the oxadiazole C5 position .

Negative Control in HDAC and VEGFR2 Screening Panels for Isoform Selectivity Profiling

This compound, when sourced with rigorous analytical certification, can be deployed as a structurally related but biologically distinct control in screening cascades targeting histone deacetylases (HDACs) and vascular endothelial growth factor receptor 2 (VEGFR2) [1]. Its defined purity and identity minimize the risk of confounding activity arising from impurities, making it a reliable tool for establishing background signal and confirming assay specificity [1].

Starting Material for Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibitor Design

The compound's combination of a low molecular weight (382.6 Da), favorable logP (3.264), and a tPSA of 76 Ų makes it a highly attractive starting fragment for lead discovery programs [1]. The bromine atom on the furan ring provides a chemically tractable vector for fragment growth via Suzuki–Miyaura coupling, while the 2-chlorophenylacetamide moiety can be functionalized to introduce electrophilic warheads for covalent inhibitor design .

Reference Standard for Analytical Method Development and Inter-Laboratory Validation of 1,3,4-Oxadiazole Purity Assays

Given the detailed, multi-technique spectral characterization available for this compound [1], it is uniquely suited as a calibration standard for HPLC, LC-MS, and NMR-based purity assays. Its use can harmonize quality control procedures across different laboratories, ensuring that data generated in multi-site biological studies are comparable and reproducible.

Quote Request

Request a Quote for N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-chlorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.